1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]OXY}-1-ETHANONE
Overview
Description
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]OXY}-1-ETHANONE is a useful research compound. Its molecular formula is C18H16F6N4O3 and its molecular weight is 450.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-methyl-1-({[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is 450.11265936 g/mol and the complexity rating of the compound is 707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives of the specified compound have been extensively studied, revealing their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For instance, Ş. Küçükgüzel et al. (2013) synthesized a series of novel derivatives and evaluated their biological activities, demonstrating significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib. Additionally, compounds displayed modest inhibition of HCV NS5B RdRp activity, suggesting potential for development into therapeutic agents (Ş. Küçükgüzel et al., 2013).
Antimicrobial and Antioxidant Applications
Research on pyrazole derivatives, including the compound , has shown promising antimicrobial and antioxidant activities. Studies by Manjunatha Bhat et al. (2016) on 1,2,3-triazolyl pyrazole derivatives demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These findings were further supported by in silico molecular docking studies, indicating these compounds as potent inhibitors of bacterial enzymes (Manjunatha Bhat et al., 2016).
Agricultural Chemistry Applications
In the field of agricultural chemistry, pyrazoline derivatives have been designed and synthesized by introducing beta-methoxyacrylate pharmacophores into their scaffold. These compounds exhibited both fungicidal and insecticidal activities, highlighting their potential as lead compounds for developing new pyrazoline-type products with dual fungicidal and insecticidal properties (Peiliang Zhao et al., 2008).
Anti-Tumor Activities
Furthermore, derivatives of the compound have shown significant anti-tumor activities. Research by Sobhi M. Gomha et al. (2016) synthesized a series of 1,4-bis derivatives incorporating the thiophene moiety, which were evaluated for their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. The results revealed promising activities, identifying several compounds with IC50 values indicating potent anti-tumor efficacy (Sobhi M. Gomha et al., 2016).
Properties
IUPAC Name |
1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-[2-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]oxyethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F6N4O3/c1-10-3-5-12(6-4-10)27-15(7-13(26-27)17(19,20)21)31-9-14(29)28-16(30,18(22,23)24)8-11(2)25-28/h3-7,30H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNCDTLGYIALLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)COC2=CC(=NN2C3=CC=C(C=C3)C)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F6N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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